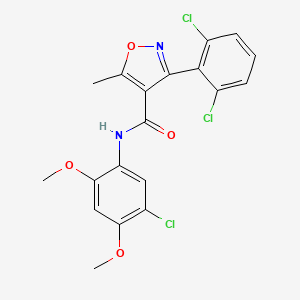![molecular formula C18H16N4O4S B5985280 N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5985280.png)
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several structural components including a benzodioxol group, a thiadiazol group, and an ethoxyphenyl group. These groups are common in many organic compounds and can contribute to various chemical properties and biological activities .
Chemical Reactions Analysis
The chemical reactivity of a compound depends on its functional groups. For instance, the benzodioxol group might undergo reactions related to its ether groups, and the thiadiazol group might participate in reactions involving its nitrogen and sulfur atoms.Mecanismo De Acción
- GSK-3β is a serine/threonine kinase involved in various cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression .
- Other Pathways : GSK-3β also modulates other pathways, such as insulin signaling and cell survival .
- Cell Survival and Apoptosis : GSK-3β regulates cell survival pathways, influencing cell fate decisions .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea in lab experiments is its high potency and specificity for CK2 inhibition. This allows for precise targeting of CK2 activity and reduces the risk of off-target effects. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea. One direction is to further explore its potential applications in cancer research, neurodegenerative diseases, and cardiovascular diseases. Another direction is to investigate its potential as a therapeutic agent in other disease areas, such as inflammation and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes.
Métodos De Síntesis
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea can be synthesized using various methods, including the reaction of 5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine with 4-ethoxyphenyl isocyanate in the presence of a base. This method was reported by Li et al. in 2018 and resulted in a yield of 70%. Another method involves the reaction of 5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine with 4-ethoxyphenyl isocyanate in the presence of a catalyst, resulting in a yield of 85%. This method was reported by Zhang et al. in 2019.
Aplicaciones Científicas De Investigación
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea has been studied for its potential applications in various scientific research areas, including cancer research, neurodegenerative diseases, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and reduce inflammation. In cardiovascular diseases, this compound has been shown to reduce blood pressure and improve endothelial function.
Safety and Hazards
Propiedades
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-2-24-13-6-4-12(5-7-13)19-17(23)20-18-22-21-16(27-18)11-3-8-14-15(9-11)26-10-25-14/h3-9H,2,10H2,1H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUKHDBIUFLHLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)quinoline](/img/structure/B5985199.png)
![N-(2,3-dimethylphenyl)-2-(2-{[1-(4-fluorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B5985206.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B5985216.png)

![(2,4-dimethoxyphenyl)(1-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-3-piperidinyl)methanone](/img/structure/B5985228.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5985244.png)
![2-(2-{[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol](/img/structure/B5985252.png)


![(3S*,4S*)-1-[4-(benzyloxy)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5985266.png)
![4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B5985284.png)
![N-[2-(6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5985288.png)
![5-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]thiazine 6,6-dioxide](/img/structure/B5985289.png)
![3-{2-[4-(2-fluorobenzyl)-1,4-diazepan-1-yl]-2-oxoethyl}-4-methyl-2-piperazinone](/img/structure/B5985308.png)
